![molecular formula C14H11NO4 B2381527 Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate CAS No. 1799412-38-6](/img/structure/B2381527.png)
Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate is an organic compound with the molecular formula C14H11NO4 . It is also known by its IUPAC name, methyl 5-(1,3-benzodioxol-5-yl)pyridine-2-carboxylate .
Molecular Structure Analysis
The molecular structure of Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate consists of a benzodioxol group attached to a picolinate group . The InChI code for this compound is 1S/C14H11NO4/c1-17-14(16)11-4-2-10(7-15-11)9-3-5-12-13(6-9)19-8-18-12/h2-7H,8H2,1H3 .Physical And Chemical Properties Analysis
Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate has a molecular weight of 257.24 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 257.06880783 g/mol . Its topological polar surface area is 57.6 Ų .Applications De Recherche Scientifique
Antitumor Activity
Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate has been studied for its potential antitumor properties. A related series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines demonstrated activity against HeLa, A549, and MCF-7 cell lines . Further research into its mechanism of action and efficacy in various cancer models is warranted.
Antiproliferative Activity
Researchers have designed and synthesized a novel series of 1-benzodioxol-5-yl-indoles, some of which contain fused heteroaryl moieties at the 3-position. These compounds were evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells . Investigating the structure-activity relationship (SAR) of this compound class could provide insights for drug development.
Orientations Futures
The future directions for the study of Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate could involve further investigation into its synthesis, chemical reactions, and mechanism of action. Additionally, its physical and chemical properties could be studied in more detail. Given the promising cytotoxic activity of related compounds, it would also be interesting to explore the potential antitumor activities of Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate .
Propriétés
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-yl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-17-14(16)11-4-2-10(7-15-11)9-3-5-12-13(6-9)19-8-18-12/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVFGFGOJUFMOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

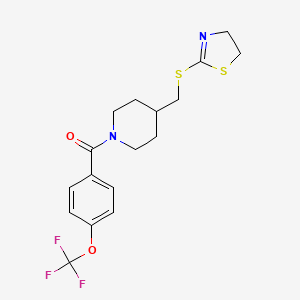
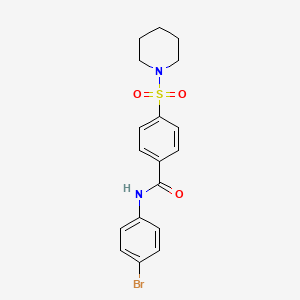
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2381451.png)
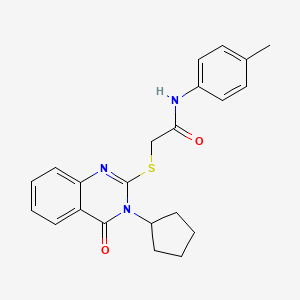
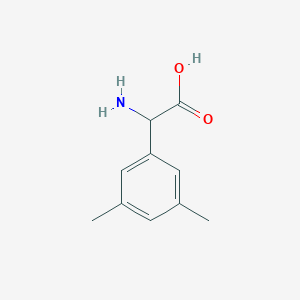

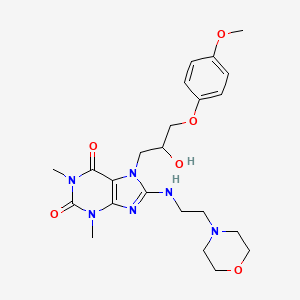

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde](/img/structure/B2381461.png)
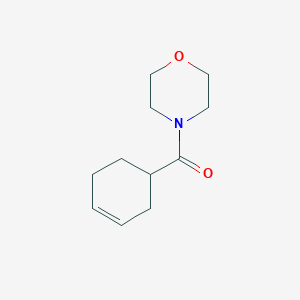
![3-(1H-1,2,4-triazol-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2381463.png)

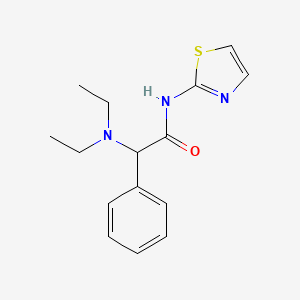
![Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2381467.png)